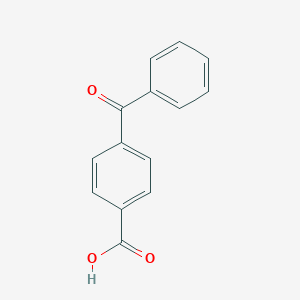

4-Benzoylbenzoesäure

Übersicht

Beschreibung

4-(Phenylcarbonyl)benzoesäure, auch bekannt als 4-Benzoylbenzoesäure, ist eine aromatische Verbindung mit der Summenformel C14H10O3. Sie zeichnet sich durch eine Benzoylgruppe aus, die an eine Benzoesäureeinheit gebunden ist. Diese Verbindung ist für ihre photooxidativen Eigenschaften bekannt und wird in verschiedenen chemischen und biologischen Anwendungen eingesetzt .

Synthesewege und Reaktionsbedingungen:

Oxidation von Benzylalkohol: Eine übliche Methode beinhaltet die Oxidation von Benzylalkohol unter Verwendung starker Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromsäure (H2CrO4).

Hydrolyse von Phenylcyanid: Eine weitere Methode beinhaltet die Hydrolyse von Phenylcyanid mit Säure, um Benzoesäure zu erzeugen, die dann in 4-(Phenylcarbonyl)benzoesäure umgewandelt wird.

Industrielle Produktionsmethoden: Die industrielle Produktion erfolgt typischerweise durch großtechnische Oxidationsreaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen beinhalten die Einhaltung bestimmter Temperaturen und die Verwendung von Katalysatoren zur Beschleunigung der Reaktion .

Chemische Reaktionsanalyse

4-(Phenylcarbonyl)benzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie wirkt als Photooxidationsmittel und bildet elektrophile aromatische Ketone bei Lichtaktivierung.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Chromsäure.

Reduktionsmittel: Lithiumaluminiumhydrid.

Substitutionsreagenzien: Verschiedene Elektrophile, abhängig von der gewünschten Substitution.

Hauptprodukte, die gebildet werden:

Oxidation: Elektrophile aromatische Ketone.

Reduktion: Primäre Alkohole.

Substitution: Substituierte aromatische Verbindungen.

Wissenschaftliche Forschungsanwendungen

4-(Phenylcarbonyl)benzoesäure wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt:

Wirkmechanismus

Der Wirkmechanismus von 4-(Phenylcarbonyl)benzoesäure beinhaltet ihre Rolle als Photooxidationsmittel. Bei Lichtaktivierung bildet sie ein elektrophiles aromatisches Keton, das als Oxidationsmittel wirkt. Diese Eigenschaft wird in der organischen Synthese und in biologischen Systemen genutzt, um Oxidationsreaktionen zu induzieren . Die molekularen Ziele umfassen Aminosäuren und andere biologische Moleküle, die einer Oxidation unterliegen .

Ähnliche Verbindungen:

- 4-Carboxybenzophenon

- p-Benzoylbenzoesäure

- p-Carboxybenzophenon

Vergleich: 4-(Phenylcarbonyl)benzoesäure ist aufgrund ihrer starken photooxidativen Eigenschaften einzigartig, die sie besonders nützlich für die photoaktivierte Synthese und biologische Studien machen. Im Vergleich zu ähnlichen Verbindungen hat sie eine höhere Effizienz bei der Bildung von elektrophilen aromatischen Ketonen bei Lichtaktivierung .

Wirkmechanismus

Target of Action

It is known to interact with certain enzymes such as ache (acetylcholinesterase), bche (butyrylcholinesterase), and ces1 (carboxylesterase 1) . These enzymes play crucial roles in various biological processes, including neurotransmission and drug metabolism.

Mode of Action

It is known to be a benzophenone derivative . Benzophenone derivatives are known for their ability to absorb ultraviolet light, which can lead to various chemical reactions. This property is often utilized in the field of photodynamic therapy, where light-sensitive compounds are used to generate reactive oxygen species that can damage targeted cells .

Biochemical Pathways

Given its interactions with enzymes like ache, bche, and ces1 , it can be inferred that it may influence cholinergic neurotransmission and the metabolism of various drugs and xenobiotics.

Pharmacokinetics

Its solubility in water, which can impact its bioavailability, has been noted .

Result of Action

It has been noted that cotton fabrics incorporated with 4-benzoylbenzoic acid have shown pesticide degradation ability when exposed to uv irradiation . This suggests that it may have potential applications in environmental remediation.

Action Environment

The action of 4-Benzoylbenzoic acid can be influenced by environmental factors such as light and pH. For instance, its ability to degrade pesticides when incorporated into cotton fabrics is activated by UV irradiation . Additionally, the speciation and optical properties of 4-Benzoylbenzoic acid have been found to be pH-dependent .

Biochemische Analyse

Biochemical Properties

4-Benzoylbenzoic acid is a widely used photosensitizer and a common proxy of environmentally relevant chromophores It has been shown to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known to undergo hydrogenolysis to 4-benzylbenzoic acid

Analyse Chemischer Reaktionen

4-(Phenylcarbonyl)benzoic Acid undergoes various chemical reactions, including:

Oxidation: It acts as a photooxidant, forming electrophilic aromatic ketones upon light activation.

Reduction: The compound can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromic acid.

Reducing Agents: Lithium aluminum hydride.

Substitution Reagents: Various electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Electrophilic aromatic ketones.

Reduction: Primary alcohols.

Substitution: Substituted aromatic compounds.

Vergleich Mit ähnlichen Verbindungen

- 4-Carboxybenzophenone

- p-Benzoylbenzoic Acid

- p-Carboxybenzophenone

Comparison: 4-(Phenylcarbonyl)benzoic Acid is unique due to its strong photooxidant properties, which make it particularly useful in photoactivated synthesis and biological studies. Compared to similar compounds, it has a higher efficiency in forming electrophilic aromatic ketones upon light activation .

Eigenschaften

IUPAC Name |

4-benzoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQUPKAISSPFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209996 | |

| Record name | 4-Benzoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-95-0 | |

| Record name | 4-Benzoylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzoylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

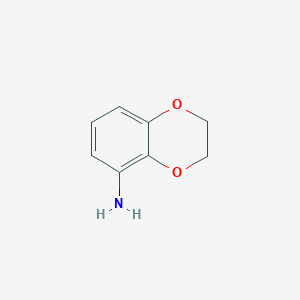

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)